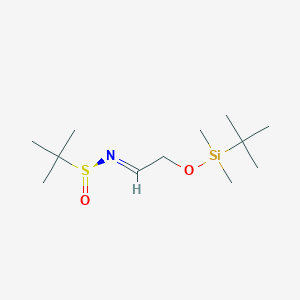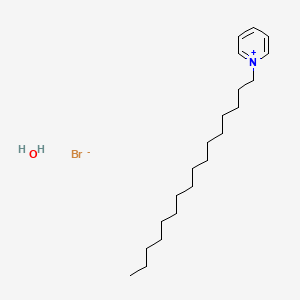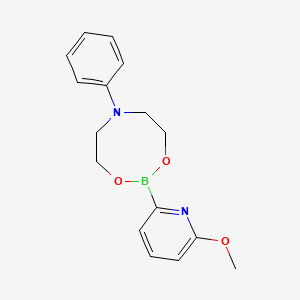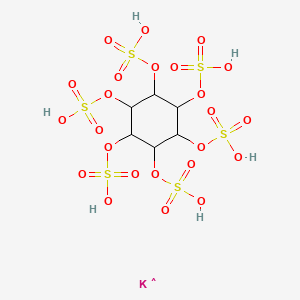
4-Iodo-2-methoxybenzyl alcohol
Descripción general
Descripción
4-Iodo-2-methoxybenzyl alcohol is a chemical compound with the CAS Number: 210037-23-3. Its IUPAC name is (4-iodo-2-methoxyphenyl)methanol . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Iodo-2-methoxybenzyl alcohol is1S/C8H9IO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 . This indicates that it has a molecular weight of 264.06 . Physical And Chemical Properties Analysis
4-Iodo-2-methoxybenzyl alcohol is a solid substance at ambient temperature . It has a molecular weight of 264.06 .Aplicaciones Científicas De Investigación
4-Iodo-2-methoxybenzyl Alcohol: A Comprehensive Analysis
Organic Synthesis: 4-Iodo-2-methoxybenzyl alcohol is commonly utilized as a reagent in organic synthesis. Its presence of both iodo and methoxy groups makes it a versatile intermediate for various chemical reactions. For instance, it can be used in the synthesis of quinolines, which are heterocyclic aromatic organic compounds . Additionally, it serves as a protecting group for hydroxyl functionalities on alcohols and phenols during chemical transformations .
Pharmaceutical Applications: In the pharmaceutical industry, derivatives of benzyl alcohol like 4-Iodo-2-methoxybenzyl alcohol are often employed in the preparation of active pharmaceutical ingredients (APIs). The iodo group in particular can be used for halogen exchange reactions, which are crucial in the synthesis of certain pharmaceutical compounds .
Flavor and Fragrance Agent: The methoxy group attached to the benzyl alcohol structure imparts a distinct aroma and flavor profile, making 4-Iodo-2-methoxybenzyl alcohol suitable as a fragrance and flavorant in various consumer products .
Photocatalytic Applications: This compound has been studied for its potential use in photocatalytic oxidation processes. Specifically, it can be converted into p-anisaldehyde, a compound with numerous applications including as a flavoring agent and in perfumery .
Material Science: In material science, 4-Iodo-2-methoxybenzyl alcohol can be involved in the preparation of semiconductors, nanosheets, and nanocrystals due to its chemical properties that facilitate the formation of these materials .
Analytical Chemistry: The compound’s unique structure allows it to be used as a standard or reference material in analytical chemistry applications, aiding in the identification and quantification of substances within a sample .
Safety and Hazards
The safety information for 4-Iodo-2-methoxybenzyl alcohol indicates that it is classified under GHS06. The hazard statements include H301 and H413, and the precautionary statements include P271, P260, and P280 . This suggests that it may be harmful if swallowed and may cause long-term adverse effects in the aquatic environment .
Mecanismo De Acción
Target of Action
The primary target of 4-Iodo-2-methoxybenzyl alcohol is the serotonin 5-HT 2A/2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia among other neurological processes.
Mode of Action
4-Iodo-2-methoxybenzyl alcohol acts as a potent agonist for the serotonin 5-HT 2A/2C receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound’s interaction with its targets results in a change in the behavior of the serotonin receptors, leading to various downstream effects.
Biochemical Pathways
The activation of the serotonin 5-HT 2A/2C receptors by 4-Iodo-2-methoxybenzyl alcohol affects several biochemical pathways. It influences the release of neurotransmitters like dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are critical for various brain functions, including mood regulation, memory, and learning.
Result of Action
The activation of the serotonin 5-HT 2A/2C receptors by 4-Iodo-2-methoxybenzyl alcohol can lead to various molecular and cellular effects. For instance, it can cause a decrease in the response to a challenge dose of DA, 5-HT, and glutamatergic neurons in the frontal cortex . It can also affect behavioral aspects, leading to a reduction in motor activity, memory deficiency, and induction of anxiety .
Propiedades
IUPAC Name |
(4-iodo-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZVZZZEJYGUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596179 | |
| Record name | (4-Iodo-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-methoxybenzyl alcohol | |
CAS RN |
210037-23-3 | |
| Record name | (4-Iodo-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[[(2R)-2-[(1R)-1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1612646.png)
![Benzyl {(2S)-4-methyl-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}carbamate](/img/structure/B1612647.png)


![S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride](/img/structure/B1612650.png)

![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid](/img/structure/B1612652.png)


![tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate](/img/structure/B1612655.png)